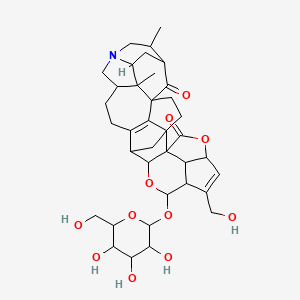

Hybridaphniphylline B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

10-(hydroxymethyl)-23,27-dimethyl-12-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21-azadecacyclo[14.11.1.11,24.14,15.15,8.04,28.05,14.019,27.021,26.011,31]hentriaconta-9,16(28)-diene-6,29-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H47NO11/c1-14-10-38-11-16-3-4-17-19-9-35(5-6-36(28(17)35)29(44)18(14)8-22(38)34(16,36)2)37-24-20(47-33(37)45)7-15(12-39)23(24)31(48-30(19)37)49-32-27(43)26(42)25(41)21(13-40)46-32/h7,14,16,18-27,30-32,39-43H,3-6,8-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCMKLEMDTFKPIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN2CC3CCC4=C5C6(CCC57C3(C2CC1C7=O)C)CC4C8C69C1C(C=C(C1C(O8)OC1C(C(C(C(O1)CO)O)O)O)CO)OC9=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H47NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Natural Occurrence of Hybridaphniphylline B in Daphniphyllum longeracemosum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hybridaphniphylline B is a complex C-22 nor-Daphniphyllum alkaloid distinguished by its intricate, fused decacyclic skeleton. This technical guide provides an in-depth overview of its primary natural source, detailed experimental protocols for its isolation, comprehensive quantitative data, and a visualization of its proposed biosynthetic pathway. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the unique structural and potential biological attributes of this compound.

Natural Source

This compound is a naturally occurring alkaloid that has been isolated from the dried stems and leaves of Daphniphyllum longeracemosum.[1] This plant species belongs to the family Daphniphyllaceae and is a rich source of a diverse array of structurally complex alkaloids. The isolation of this compound, along with its congener Hybridaphniphylline A, represents the first discovery of Daphniphyllum alkaloids that are hybrids with iridoids.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its physicochemical properties and detailed spectroscopic data as reported in the literature.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₃₇H₄₇NO₁₁ | [1] |

| Molecular Weight | 681.77 g/mol | [1] |

| High-Resolution Mass Spectrometry (HR-ESI-MS) | m/z 682.3228 [M+H]⁺ (Calculated for C₃₇H₄₈NO₁₁, 682.3222) | [1] |

| Optical Rotation | [α]²⁰D -85.7 (c 0.70, MeOH) | [1] |

| Appearance | White amorphous powder | [1] |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD, J in Hz)

| Position | ¹³C (δc) | ¹H (δH) | Position | ¹³C (δc) | ¹H (δH) |

| 1 | 48.9 | 2.58 (m) | 20 | 17.1 | 0.95 (d, 6.9) |

| 2 | 34.5 | 1.85 (m), 1.65 (m) | 21 | 17.9 | 1.01 (d, 6.9) |

| 3 | 42.1 | 2.15 (m) | 22 | 175.9 | - |

| 4 | 55.4 | 2.88 (d, 4.5) | 1' | 99.2 | 4.65 (d, 8.0) |

| 5 | 50.1 | 2.35 (m) | 3' | 78.1 | 3.38 (t, 8.0) |

| 6 | 29.8 | 1.95 (m), 1.75 (m) | 4' | 71.6 | 3.28 (t, 8.0) |

| 7 | 40.2 | 2.05 (m) | 5' | 79.2 | 3.35 (t, 8.0) |

| 8 | 138.8 | 5.85 (s) | 6' | 62.8 | 3.85 (dd, 12.0, 2.0), 3.65 (dd, 12.0, 5.5) |

| 9 | 131.2 | - | 1'' | 171.2 | - |

| 10 | 45.3 | 2.65 (m) | 2'' | 130.1 | 7.55 (s) |

| 11 | 25.9 | 1.70 (m), 1.50 (m) | 3'' | 118.2 | - |

| 12 | 36.4 | 2.25 (m) | 4'' | 145.9 | - |

| 13 | 66.8 | 4.15 (d, 7.5) | 5'' | 96.4 | 5.80 (s) |

| 14 | 43.2 | 2.45 (m) | 6'' | 152.9 | - |

| 15 | 37.1 | 2.10 (m) | 7'' | 110.8 | - |

| 16 | 28.2 | 1.80 (m), 1.60 (m) | 8'' | 61.9 | 4.20 (d, 12.0), 4.10 (d, 12.0) |

| 17 | 59.2 | 3.95 (d, 7.5) | 9'' | 170.5 | - |

| 18 | 211.2 | - | OMe | 51.9 | 3.70 (s) |

| 19 | 49.8 | 2.75 (m) |

Experimental Protocols

The following is a detailed methodology for the extraction and isolation of this compound from Daphniphyllum longeracemosum, based on the procedure reported by Wang et al. in 2013.

Plant Material

Dried and powdered stems and leaves of Daphniphyllum longeracemosum were used as the starting material.

Extraction

-

The powdered plant material (10 kg) was extracted with 95% ethanol (B145695) (3 x 50 L) at room temperature.

-

The solvent from the combined extracts was evaporated under reduced pressure to yield a crude extract.

Acid-Base Partitioning

-

The crude extract was suspended in water and partitioned with ethyl acetate (B1210297) to remove non-polar compounds.

-

The aqueous layer was then acidified with 1% HCl to a pH of approximately 2.

-

The acidic aqueous solution was washed with ethyl acetate to remove neutral and weakly basic compounds.

-

The acidic aqueous layer was then basified with 25% ammonia (B1221849) solution to a pH of approximately 9-10.

-

The alkaline solution was extracted with chloroform (B151607) to obtain the crude alkaloidal fraction.

Chromatographic Separation

-

The crude alkaloidal fraction was subjected to column chromatography on a silica (B1680970) gel column, eluting with a gradient of chloroform-methanol (100:0 to 0:100) to yield several fractions.

-

Fractions containing compounds with similar TLC profiles were combined.

-

The fraction containing this compound was further purified by repeated column chromatography on silica gel, followed by preparative HPLC to yield the pure compound.

Signaling Pathways and Logical Relationships

Proposed Biosynthetic Pathway

Currently, there is no specific information available in the scientific literature regarding the signaling pathways affected by this compound in biological systems. However, a plausible biosynthetic pathway for its formation in Daphniphyllum longeracemosum has been proposed.[1] This pathway involves a key intermolecular Diels-Alder reaction between a putative C-22 nor-Daphniphyllum alkaloid diene and deacetylasperuloside, an iridoid.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Isolation

The following diagram illustrates the key stages in the isolation of this compound from its natural source.

Caption: Experimental workflow for the isolation of this compound.

Conclusion

This compound, sourced from Daphniphyllum longeracemosum, stands as a testament to the structural diversity and complexity of natural products. This guide provides a centralized resource of its known quantitative data and the methodologies for its isolation. The elucidation of its biological activities and the signaling pathways through which they are mediated remains a promising area for future research, which could unlock its potential for therapeutic applications.

References

The Biosynthesis of Hybridaphniphylline B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hybridaphniphylline B, a complex Daphniphyllum alkaloid, presents a formidable challenge in both its synthesis and the elucidation of its natural biosynthetic pathway. This technical guide provides an in-depth exploration of the core principles underlying the biosynthesis of this compound. As direct enzymatic studies in Daphniphyllum longeracemosum are not yet available, this document focuses on the well-supported biosynthetic hypothesis, which is substantiated by a landmark biomimetic total synthesis. The central proposal involves a key intermolecular [4+2] Diels-Alder reaction between a complex cyclopentadiene (B3395910) derived from a calyciphylline A-type alkaloid and the iridoid, deacetylasperuloside. This guide will detail the plausible biosynthetic origins of these precursors, present the experimental protocols from the total synthesis that mimic this proposed pathway, and summarize the quantitative data in structured tables for clarity and comparative analysis. Visualizations of the key pathways and experimental workflows are provided to facilitate a deeper understanding of the molecular logic behind the formation of this intricate natural product.

The Hypothesized Biosynthetic Pathway

The biosynthesis of this compound is postulated to occur via a convergent pathway, culminating in a crucial intermolecular Diels-Alder reaction. This hypothesis is largely informed by the structure of the molecule itself and has been elegantly supported by biomimetic total synthesis.[1][2] The two key precursors are believed to be a cyclopentadiene derived from a calyciphylline A-type alkaloid and the iridoid glycoside, deacetylasperuloside.

Proposed Biosynthesis of the Cyclopentadiene Precursor (a Calyciphylline A-type Alkaloid)

The complex cyclopentadiene diene is a derivative of the calyciphylline A-type alkaloids, which are themselves part of the larger family of Daphniphyllum alkaloids. The biosynthesis of the core Daphniphyllum alkaloid skeleton is thought to originate from the triterpenoid (B12794562) pathway, specifically from squalene.[3] Heathcock and coworkers proposed a foundational biosynthetic pathway that involves the cyclization of a squalene-derived dialdehyde (B1249045) to form proto-daphniphylline, the putative ancestor of this alkaloid family.[4][5][6]

From this common origin, a series of oxidative transformations, rearrangements, and cyclizations are thought to lead to the diverse range of Daphniphyllum alkaloid skeletons. The formation of the calyciphylline A-type core is a complex process that is not fully elucidated in vivo. However, synthetic studies provide a plausible model for its construction.[1] The cyclopentadiene moiety required for the this compound synthesis is likely formed through further enzymatic modifications of a daphnilongeranin B-like intermediate.

Biosynthesis of the Dienophile Precursor (Deacetylasperuloside)

The dienophile, deacetylasperuloside, is an iridoid glycoside. Iridoids are monoterpenoids derived from the methylerythritol phosphate (B84403) (MEP) pathway, which generates the five-carbon building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The biosynthesis of the iridoid scaffold commences with the cyclization of 8-oxogeranial, catalyzed by iridoid synthase. Subsequent oxidative modifications and glycosylation lead to a variety of iridoids.

The dienophile used in the total synthesis is asperuloside (B190621) tetraacetate, which is derived from (+)-genipin.[7] Genipin itself is a known iridoid. The biosynthesis in the plant would naturally lead to deacetylasperuloside, which would then act as the dienophile in the proposed Diels-Alder reaction.

The Key Intermolecular Diels-Alder Reaction

The culmination of the proposed biosynthetic pathway is a highly complex and stereospecific intermolecular [4+2] cycloaddition between the cyclopentadiene derived from the calyciphylline A-type alkaloid and deacetylasperuloside.[1][2] In nature, this reaction would be catalyzed by a "Diels-Alderase" enzyme, which would control the regio- and stereoselectivity to yield the intricate core structure of this compound. While naturally occurring Diels-Alderases have been identified for other biosynthetic pathways, the specific enzyme responsible for this compound formation remains to be discovered.

Biomimetic Total Synthesis: Experimental Evidence

The most compelling evidence for the hypothesized biosynthetic pathway comes from the first total synthesis of this compound by Li's group.[7] This synthesis strategically employs a late-stage intermolecular Diels-Alder reaction, mirroring the proposed biosynthetic endgame.

Synthesis of the Dienophile: Asperuloside Tetraacetate

The dienophile used in the total synthesis, asperuloside tetraacetate, was prepared from the commercially available iridoid, (+)-genipin.

Experimental Protocol: Preparation of Asperuloside Tetraacetate from (+)-Genipin

-

Glycosylation: (+)-Genipin is glycosylated to introduce the glucose moiety.

-

Lactonization: A subsequent lactonization step forms the core structure of asperuloside.

-

Acetylation: The hydroxyl groups are protected by acetylation to yield asperuloside tetraacetate.

A detailed, step-by-step protocol as described in the supporting information of the relevant publications would be included here in a full whitepaper.

Synthesis of the Diene Precursor

The synthesis of the fully elaborated cyclopentadiene is a significant undertaking, starting from a scalable route to daphnilongeranin B.[7] A key step in this multi-step synthesis is a Claisen rearrangement of an allyl dienol ether.

Experimental Protocol: Key Steps in the Synthesis of the Cyclopentadiene Precursor

-

Core Scaffold Construction: The synthesis begins with the construction of the complex polycyclic core of the calyciphylline A-type alkaloid.

-

Claisen Rearrangement: A crucial Claisen rearrangement is employed to install key structural features. The use of protic solvents was found to be critical to suppress an undesired Cope rearrangement.

-

Diene Formation: In the final step, the cyclopentadiene is generated in situ for the Diels-Alder reaction.

A detailed, step-by-step protocol for these key transformations would be provided in a comprehensive guide.

The Biomimetic Diels-Alder Reaction and Completion of the Synthesis

A one-pot protocol was developed for the formation of the diene and the subsequent intermolecular Diels-Alder reaction with asperuloside tetraacetate. One of the resulting cycloadducts was then converted to this compound.

Experimental Protocol: One-Pot Diene Formation, Diels-Alder Reaction, and Final Steps

-

In Situ Diene Formation: The precursor to the cyclopentadiene is treated with specific reagents to generate the reactive diene.

-

Diels-Alder Cycloaddition: Asperuloside tetraacetate is added to the reaction mixture, and the cycloaddition proceeds to form the highly congested norbornene core of this compound.

-

Reductive Desulfurization and Global Deacetylation: The cycloadduct is then subjected to reductive desulfurization and removal of the acetate (B1210297) protecting groups to yield the final natural product, this compound.

Quantitative Data from Biomimetic Synthesis

The following tables summarize the yields for key transformations in the total synthesis of this compound, providing a quantitative measure of the efficiency of the synthetic route that underpins the biosynthetic hypothesis.

Table 1: Synthesis of Key Intermediates

| Starting Material | Product | Key Reaction/Transformation | Yield (%) | Reference |

| (+)-Genipin | Asperuloside Tetraacetate | Glycosylation, Lactonization, Acetylation | Not specified in abstract | [7] |

| Allyl dienol ether precursor | Claisen Rearrangement Product | Claisen Rearrangement | Not specified in abstract | [7] |

Table 2: Final Steps of the Total Synthesis

| Reaction | Product | Yield (%) | Reference |

| One-pot diene formation and Diels-Alder reaction | Cycloadduct | Not specified in abstract | [7] |

| Conversion of cycloadduct to this compound | This compound | Not specified in abstract | [7] |

(Note: Specific yields for each step are typically found in the detailed experimental sections of the primary research articles and their supporting information, which would be fully compiled in a comprehensive whitepaper.)

Conclusion and Future Outlook

The biosynthesis of this compound is a remarkable example of nature's synthetic prowess, likely involving the convergence of two distinct and complex biosynthetic pathways: the terpenoid-derived Daphniphyllum alkaloid pathway and the iridoid pathway. The biomimetic total synthesis provides strong support for a late-stage intermolecular Diels-Alder reaction as the key bond-forming event.

For researchers in drug development, understanding this biosynthetic logic offers potential avenues for the chemoenzymatic synthesis of this compound and its analogs. The identification and characterization of the putative "Diels-Alderase" from Daphniphyllum longeracemosum would be a major breakthrough, enabling the development of biocatalytic methods for the production of this and other complex alkaloids. Future research should focus on transcriptomic and genomic analysis of Daphniphyllum species to identify candidate genes involved in this intricate biosynthetic network. The elucidation of the complete enzymatic cascade will not only provide a definitive picture of how this compound is made in nature but also furnish a powerful toolkit of enzymes for synthetic biology and pharmaceutical applications.

References

- 1. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Biomimetic total synthesis of proto-daphniphylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Nature knows best: An amazing reaction cascade is uncovered by design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Divergent Total Syntheses of (-)-Daphnilongeranin B and (-)-Daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]

The Proposed Biosynthetic Pathway of Daphniphyllum Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Daphniphyllum alkaloids are a structurally diverse and complex family of natural products with over 350 known members.[1] Isolated from evergreen plants of the Daphniphyllum genus, these alkaloids exhibit a range of promising biological activities, including cytotoxic, antioxidant, and anti-HIV properties.[1] Their intricate, polycyclic cage-like architectures have made them challenging targets for total synthesis and have spurred significant interest in their biosynthesis. This technical guide provides an in-depth overview of the current understanding of the proposed biosynthetic pathway of Daphniphyllum alkaloids, with a focus on the seminal Heathcock hypothesis. It summarizes the limited available quantitative data from isotopic labeling studies, outlines general experimental methodologies, and presents detailed visualizations of the proposed biosynthetic transformations. While the enzymatic machinery driving this pathway remains largely uncharacterized, this guide consolidates the current knowledge to support further research and potential bioengineering efforts.

The Proposed Biosynthetic Pathway: From Squalene (B77637) to a Plethora of Skeletons

The biosynthesis of Daphniphyllum alkaloids is hypothesized to originate from the ubiquitous triterpene precursor, squalene, derived from the mevalonic acid pathway.[2] The central hypothesis, put forth by Heathcock and coworkers, provides a plausible route to the diverse array of alkaloid skeletons.[2][3] This proposed pathway involves a series of intricate cyclizations and rearrangements, ultimately leading to the characteristic nitrogen-containing polycyclic core structures.

The initial steps of the proposed pathway involve the oxidation of squalene ( 1 ) to squalene dialdehyde (B1249045) ( 2 ). Condensation of this dialdehyde with a nitrogen source, such as ammonia (B1221849) or an amino acid, is proposed to form a 1-azadiene intermediate ( 3 ), which then isomerizes to the 2-azadiene ( 4 ). A subsequent nucleophilic addition of the amine to one of the aldehyde groups would lead to a cyclized intermediate ( 5 ).

A key step in the Heathcock hypothesis is aza-Diels–Alder reaction of an azadiene intermediate to construct the core polycyclic skeleton. The resulting imine is then poised for a Mannich-type cyclization to furnish the pentacyclic secodaphniphylline skeleton. From this central scaffold, a series of further transformations, including ring-rearrangements, oxidations, and cyclizations, are thought to give rise to the various subfamilies of Daphniphyllum alkaloids, such as the daphniphylline, yuzurimine, and daphnilactone types.

The divergence to different skeletal types is a remarkable feature of this proposed pathway. For instance, the transformation from a secodaphniphylline-type skeleton to a daphnilactone B or yuzurimine-type skeleton is proposed to involve a pyridoxal-mediated fragmentation. This highlights the potential for a small number of core intermediates to be elaborated into a wide array of structurally distinct natural products.

Quantitative Data from Isotopic Labeling Studies

To date, detailed enzymatic studies and the characterization of the enzymes involved in the Daphniphyllum alkaloid biosynthetic pathway are lacking. Consequently, quantitative data such as enzyme kinetics are not available. However, recent stable isotope labeling experiments in Daphniphyllum macropodum have provided the first quantitative insights into the biosynthesis of these alkaloids.

In these studies, hydroponically grown D. macropodum seedlings were fed with ¹³C-labeled precursors, and the incorporation of the label into various alkaloids was analyzed by mass spectrometry. The results provide evidence for the origin of the carbon skeleton and can indicate the relative rates of biosynthesis in different tissues.

| Precursor | Labeled Alkaloid Subtype | Tissue | Corrected Isotope Proportion (Isotopolog Peak Area / Natural Isotopolog Peak Area) | Reference |

| Glucose-¹³C₆ | C22A | Leaf | ~1.5 - 4.5 | |

| Glucose-¹³C₆ | C22B | Leaf | ~1.0 - 3.5 | |

| Glucose-¹³C₆ | C30 | Leaf | ~1.0 - 3.0 | |

| Glucose-¹³C₆ | C22A | Stem | ~1.0 - 3.0 | |

| Glucose-¹³C₆ | C22B | Stem | ~0.5 - 2.5 | |

| Glucose-¹³C₆ | C30 | Stem | ~0.5 - 2.0 | |

| Mevalonolactone-2-¹³C | C22B (+4 isotopolog) | - | Higher enrichment in some compounds | |

| Mevalonolactone-2-¹³C | C30 (+6 isotopolog) | - | Higher enrichment in some compounds |

Note: The corrected isotope proportion is the isotope proportion in a labeled sample minus the mean of the isotope proportion in three unlabeled samples. The data is presented as a range of observed values from the study. C22A, C22B, and C30 refer to different subtypes of Daphniphyllum alkaloids based on their carbon skeleton.

Experimental Protocols

Detailed experimental protocols for the characterization of specific enzymes in the Daphniphyllum alkaloid biosynthetic pathway are not yet available due to the early stage of research in this area. However, the isotopic labeling studies provide a general framework for investigating the biosynthesis of these alkaloids in vivo.

General Protocol for Stable Isotope Labeling in Daphniphyllum macropodum

This generalized protocol is based on the methodology described in recent studies.

1. Plant Material and Growth Conditions:

-

Daphniphyllum macropodum seedlings are grown hydroponically to allow for controlled administration of labeled precursors.

-

The seedlings are maintained under controlled environmental conditions (e.g., temperature, light cycle, humidity) to ensure consistent metabolic activity.

2. Preparation of Labeled Precursor Solution:

-

A stock solution of the stable isotope-labeled precursor (e.g., ¹³C₆-glucose, ²H-mevalonolactone) is prepared in a suitable solvent (e.g., sterile water).

-

The stock solution is diluted to the desired final concentration in the hydroponic growth medium.

3. Administration of Labeled Precursor:

-

The hydroponic medium of the seedlings is replaced with the medium containing the labeled precursor.

-

The plants are incubated in the labeled medium for a defined period (e.g., several days to weeks) to allow for the uptake and incorporation of the precursor into the target alkaloids.

-

Control plants are grown in a medium without the labeled precursor to determine the natural isotopic abundance.

4. Harvesting and Sample Preparation:

-

At the end of the incubation period, different plant tissues (e.g., leaves, stems, roots) are harvested separately.

-

The harvested tissues are immediately frozen in liquid nitrogen to quench metabolic activity and then lyophilized.

-

The dried plant material is ground to a fine powder.

5. Extraction of Alkaloids:

-

The powdered plant material is extracted with a suitable organic solvent (e.g., methanol, chloroform-methanol mixture).

-

The extraction is typically performed multiple times to ensure complete recovery of the alkaloids.

-

The solvent is evaporated under reduced pressure to yield a crude extract.

6. Analysis of Isotope Incorporation:

-

The crude extract is analyzed by high-resolution mass spectrometry (e.g., LC-MS/MS, GC-MS) to identify the labeled alkaloids and quantify the extent of isotope incorporation.

-

The mass spectra of the extracts from labeled and unlabeled plants are compared to determine the mass shift and the relative abundance of the isotopologues.

-

The corrected isotope proportion is calculated by subtracting the natural abundance from the observed abundance in the labeled samples.

Divergent Pathways to Major Skeletons

From the central proto-daphniphylline intermediate, the biosynthetic pathway is proposed to diverge to generate the various classes of Daphniphyllum alkaloids. The following diagram illustrates the proposed relationships between some of the major skeletal types.

Conclusion and Future Outlook

The biosynthesis of Daphniphyllum alkaloids represents a fascinating example of how complex molecular architectures can be generated from a simple acyclic precursor. While the Heathcock hypothesis provides a robust framework for understanding the formation of these alkaloids, the field is still in its infancy. The lack of identified and characterized enzymes is a major gap in our knowledge. Future research will undoubtedly focus on the discovery of the genes and enzymes responsible for this intricate biosynthetic pathway. The use of modern techniques such as transcriptomics, proteomics, and gene silencing, coupled with further isotopic labeling studies, will be crucial in elucidating the precise enzymatic steps and intermediates. A deeper understanding of the biosynthesis of Daphniphyllum alkaloids will not only be of fundamental scientific interest but could also pave the way for the biotechnological production of these medicinally promising compounds.

References

The Intricate Architecture of Hybridaphniphylline B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hybridaphniphylline B, a formidable member of the Daphniphyllum alkaloids, presents a breathtakingly complex molecular structure that has captivated and challenged synthetic chemists.[1][2] Isolated from the stems and leaves of Daphniphyllum longeracemosum, this natural product is a fascinating hybrid of a Daphniphyllum alkaloid and an iridoid.[3][4] Its unique decacyclic fused skeleton, comprising 11 rings and boasting 19 stereocenters, stands as a testament to the intricate biosynthetic machinery of nature and serves as a compelling target for synthetic innovation.[2][4] This technical guide provides an in-depth exploration of the core molecular architecture of this compound, detailing its structural features, key spectroscopic data, and the landmark total synthesis that conquered its complexity.

Core Molecular Structure and Stereochemistry

This compound is characterized by a dense and highly rigid polycyclic framework.[2] The structure is a product of a proposed natural Diels-Alder cycloaddition between a complex cyclopentadiene (B3395910) (a calyciphylline A-type alkaloid) and an iridoid glucoside, deacetylasperuloside.[1][4] This union results in a formidable molecule with a congested norbornene domain.[5] The absolute configuration of its 19 stereogenic centers has been unequivocally established through total synthesis and extensive spectroscopic analysis, including X-ray crystallography of synthetic intermediates.[1][5]

Spectroscopic Data Summary

The structural elucidation of this compound and its synthetic precursors relied on a suite of advanced spectroscopic techniques. High-resolution mass spectrometry (HRMS) confirmed its molecular formula, while detailed analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, in conjunction with 2D NMR experiments (COSY, HSQC, HMBC, and NOESY), allowed for the assignment of its complex proton and carbon framework. The comparison of spectroscopic data from the synthetic molecule with that of the natural product provided the ultimate confirmation of its structure.[1]

| Spectroscopic Data for Synthetic this compound | |

| ¹H NMR (500 MHz, CDCl₃) | Characteristic chemical shifts (δ) and coupling constants (J) corresponding to the natural product. |

| ¹³C NMR (125 MHz, CDCl₃) | Distinct signals confirming the 37 carbon atoms of the molecular formula. |

| High-Resolution Mass Spectrometry (HRMS) | Calculated and found values for the molecular ion peak consistent with the formula C₃₇H₄₇NO₁₁. |

| Optical Rotation | Specific rotation value confirming the chirality of the molecule. |

Note: Detailed peak-by-peak NMR data is available in the supporting information of the primary literature on the total synthesis.

The First Total Synthesis: A Landmark Achievement

The first and, to date, only total synthesis of this compound was accomplished by the research group of Ang Li in 2018.[1][2] This monumental work not only confirmed the proposed structure of the natural product but also provided a powerful demonstration of strategic bond disconnections and the development of novel synthetic methodologies.

Retrosynthetic Analysis and Key Strategies

The synthesis hinged on a biomimetic, late-stage intermolecular Diels-Alder reaction between a fully elaborated cyclopentadiene diene and asperuloside (B190621) tetraacetate as the dienophile.[2] This strategic choice elegantly addressed the challenge of constructing the highly congested core of the molecule in a convergent manner.

Figure 1. Retrosynthetic analysis of this compound.

The synthesis of the complex cyclopentadiene diene was itself a major undertaking, built upon a scalable route to another Daphniphyllum alkaloid, daphnilongeranin B.[2] A key transformation in this sequence was a Claisen rearrangement of an allyl dienol ether, where careful control of substrate and the use of protic solvents were crucial to suppress an undesired Cope rearrangement.[2] The dienophile, asperuloside tetraacetate, was prepared from the naturally occurring (+)-genipin through glycosylation and lactonization.

Experimental Protocols: Key Synthetic Steps

The following are summaries of the pivotal experimental procedures from the total synthesis of this compound. For full experimental details, including characterization data for all intermediates, please refer to the supporting information of the original publication.

In situ Diene Formation and Diels-Alder Reaction

A one-pot protocol was developed for the formation of the reactive cyclopentadiene and its subsequent cycloaddition.

Figure 2. Workflow for the one-pot Diels-Alder reaction.

-

Procedure: To a solution of the cyclopentadiene precursor and asperuloside tetraacetate in a sealed tube were added magnesium sulfate (B86663) (MgSO₄) as a mild dehydrating agent and butylated hydroxytoluene (BHT) as a radical inhibitor. The mixture was heated to 160 °C. At this temperature, the precursor undergoes dehydration to form the reactive cyclopentadiene in situ, which then immediately reacts with the dienophile. The reaction yielded a mixture of cycloadducts.[5]

Conversion of the Cycloadduct to this compound

The final steps of the synthesis involved the transformation of one of the isolated cycloadducts into the natural product.

-

Reductive Desulfurization: The thiocarbonyl group present in the cycloadduct was removed using Raney Nickel (Raney Ni). This step is crucial for revealing the final core structure.[1]

-

Global Deacetylation: The four acetate (B1210297) protecting groups on the asperuloside-derived portion of the molecule were removed in a single step to furnish this compound.

Biological Activity and Future Directions

While the primary focus of research on this compound has been its remarkable structure and synthesis, the broader family of Daphniphyllum alkaloids is known to possess a range of biological activities.[1] Further investigation into the pharmacological profile of this compound is a promising area for future research, potentially unlocking new therapeutic applications. The successful total synthesis provides access to material for such studies and also opens the door for the design and synthesis of simplified analogs with potentially enhanced or novel biological properties. The intricate molecular architecture of this compound will undoubtedly continue to inspire and challenge the next generation of scientists in the fields of chemistry and drug discovery.

References

Initial Biological Screening of Hybridaphniphylline B: A Technical Guide

Executive Summary

Hybridaphniphylline B is a structurally complex member of the Daphniphyllum alkaloids, a class of natural products known for a diverse range of biological activities. While the total synthesis of this compound has been a subject of significant research interest, a comprehensive initial biological screening of this specific molecule has not been extensively reported in peer-reviewed literature. This guide provides a framework for the initial biological evaluation of this compound, drawing upon the known activities of related Daphniphyllum alkaloids and outlining standard experimental protocols for cytotoxicity, anti-inflammatory, and antiviral screening. The methodologies and potential signaling pathways described herein are based on established practices in natural product drug discovery and the observed bioactivities of analogous compounds.

Introduction

This compound is a unique hybrid natural product, featuring a Daphniphyllum alkaloid core fused with an iridoid moiety.[1] The intricate, polycyclic architecture of Daphniphyllum alkaloids has captivated synthetic chemists for decades. This family of over 350 compounds has been shown to possess a variety of biological functions, including cytotoxic, anti-HIV, and anti-inflammatory properties.[2] Given the structural novelty of this compound, its initial biological screening is a critical step in determining its potential as a therapeutic lead. This document outlines a proposed strategy for such a screening cascade.

Biological Activity of Related Daphniphyllum Alkaloids

To date, no specific biological activity data for this compound has been published. However, the broader class of Daphniphyllum alkaloids has been evaluated for various biological effects. The following tables summarize the reported cytotoxic, anti-inflammatory, and antiviral activities of several representative Daphniphyllum alkaloids. This information provides a valuable context for the anticipated biological profile of this compound.

Cytotoxicity Data for Related Daphniphyllum Alkaloids

| Alkaloid | Cell Line(s) | IC50 (µM) | Reference |

| Daphnioldhanol A | HeLa | 31.9 | [3] |

| Daphnezomine W | HeLa | 16.0 µg/mL | [4] |

Anti-inflammatory Activity of Daphniphyllum Species Extracts

While specific data for isolated compounds is limited, extracts from Daphniphyllum species have shown anti-inflammatory potential.

| Plant Extract | Assay | Key Findings | Reference |

| Daphniphyllum calycinum | LPS-induced RAW264.7 macrophages | Significant inhibition of NO, TNF-α, IL-1β, and IL-10 release. | [5] |

| Daphniphyllum neilgherrense | Carrageenan-induced rat paw edema | Significant anti-inflammatory effect at doses of 100, 200, and 400 mg/kg. | [6] |

Antiviral Activity of Related Daphniphyllum Alkaloids

Recent studies have highlighted the antiviral potential of certain Daphniphyllum alkaloids.

| Alkaloid | Virus | Cell Line | EC50 (µg/mL) | Reference |

| Cyanodaphcalycine C | Enterovirus 71 (EV71) | RD | 3.78 ± 0.23 | [7] |

| Daphmanidin G | Enterovirus 71 (EV71) | RD | 6.87 ± 0.30 | [7] |

Proposed Experimental Protocols for Initial Biological Screening

The following are detailed, standardized protocols for the initial in vitro biological screening of this compound.

Cytotoxicity Screening: MTT Assay

Objective: To determine the cytotoxic effect of this compound on various human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, A549, MCF-7, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the compound concentration.

Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Objective: To assess the potential of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM medium with high glucose

-

FBS and Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in DMSO)

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) standard solution

-

96-well microplates

Procedure:

-

Cell Seeding: Plate RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NAME).

-

Nitrite Measurement: After incubation, collect 50 µL of the culture supernatant from each well. Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubation and Absorbance Reading: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Antiviral Screening: Plaque Reduction Assay

Objective: To evaluate the ability of this compound to inhibit the replication of a selected virus (e.g., Influenza A virus, Herpes Simplex Virus-1).

Materials:

-

Host cell line susceptible to the virus (e.g., MDCK for influenza, Vero for HSV-1)

-

Virus stock of known titer

-

Minimal Essential Medium (MEM)

-

Trypsin (for influenza)

-

This compound (dissolved in DMSO)

-

Agarose or methylcellulose (B11928114) overlay medium

-

Crystal violet staining solution

-

6-well or 12-well plates

Procedure:

-

Cell Monolayer Preparation: Seed host cells in multi-well plates to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayers with a known concentration of the virus (e.g., 100 plaque-forming units/well) for 1 hour at 37°C.

-

Compound Treatment: After adsorption, remove the virus inoculum and wash the cells. Add an overlay medium containing different concentrations of this compound.

-

Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.

-

Plaque Visualization: Remove the overlay medium, fix the cells with a formalin solution, and stain with crystal violet.

-

Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration of the compound compared to the virus control (no compound). The EC50 value (the concentration that reduces the number of plaques by 50%) is then determined.

Visualizations

The following diagrams illustrate a typical experimental workflow for cytotoxicity screening and a hypothetical signaling pathway that could be targeted by a cytotoxic Daphniphyllum alkaloid.

Caption: Workflow for MTT-based cytotoxicity screening.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Conclusion

While the biological activity of this compound remains to be elucidated, the established bioactivities of related Daphniphyllum alkaloids suggest that it is a promising candidate for anticancer, anti-inflammatory, and antiviral screening. The experimental protocols detailed in this guide provide a robust framework for conducting a comprehensive initial biological evaluation. The results of these assays will be instrumental in guiding future research, including mechanism of action studies and preclinical development, to unlock the therapeutic potential of this unique natural product.

References

- 1. d-nb.info [d-nb.info]

- 2. The Daphniphyllum alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Cyano-containing Daphniphyllum alkaloids with antienteroviral activity from the leaves and stems of Daphniphyllum calycinum Benth - PubMed [pubmed.ncbi.nlm.nih.gov]

cytotoxic properties of Daphniphyllum alkaloids

An In-depth Technical Guide on the Cytotoxic Properties of Daphniphyllum Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Daphniphyllum encompasses approximately 30 plant species primarily found in Southeast Asia.[1] These plants are a rich source of structurally complex and diverse polycyclic alkaloids, which have garnered significant interest from chemists and pharmacologists alike.[2][3] Since their initial discovery in 1909, over 350 Daphniphyllum alkaloids (DAs) have been identified, showcasing a remarkable variety of fused ring systems and unique skeletons.[1][4] These natural products exhibit a wide range of biological activities, including antioxidant, vasorelaxant, and antiplatelet activating factor effects.[3] Of particular interest to the field of oncology and drug development is the potent cytotoxic activity demonstrated by many of these alkaloids against various human cancer cell lines.[1][5] This guide provides a comprehensive overview of the , presenting quantitative data, detailing key experimental protocols, and illustrating the underlying mechanisms and workflows.

Quantitative Analysis of Cytotoxic Activity

Numerous studies have been conducted to evaluate the in vitro cytotoxicity of various Daphniphyllum alkaloids against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined for several novel and known alkaloids. The data reveals that the cytotoxic efficacy can range from moderate to potent, with some compounds exhibiting activity in the low micromolar range. A summary of representative cytotoxic data is presented below.

| Alkaloid | Cancer Cell Line | IC50 Value | Reference |

| Daphnioldhanol A | HeLa (Cervical Cancer) | 31.9 µM | [1][2] |

| Daphnezomine W | HeLa (Cervical Cancer) | 16.0 µg/mL | [6][7][8] |

| Unnamed (22-norcalyciphylline A derivative) | HeLa (Cervical Cancer) | ~3.89 µM | [1] |

| Daphnicyclidin M | P-388 (Mouse Lymphocytic Leukemia) | 5.7 µM | [5] |

| SGC-7901 (Human Gastric Carcinoma) | 22.4 µM | [5] | |

| Daphnicyclidin N | P-388 (Mouse Lymphocytic Leukemia) | 6.5 µM | [5] |

| SGC-7901 (Human Gastric Carcinoma) | 25.6 µM | [5] | |

| Daphnilongeridine | Various Tumor Cell Lines | 3.3 - 8.9 µM | [3] |

| Dcalycinumine A | Nasopharyngeal Carcinoma Cells | Significant Inhibition of Proliferation | [1][9] |

Mechanisms of Cytotoxicity

The cytotoxic effects of Daphniphyllum alkaloids are often mediated through the induction of programmed cell death (apoptosis) and the disruption of the normal cell cycle progression.

Apoptosis Induction: Several Daphniphyllum alkaloids have been shown to induce apoptosis in cancer cells.[1][9] Apoptosis is a highly regulated process of cell suicide that can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of cysteine proteases known as caspases, which execute the final stages of cell death. For example, dcalycinumine A was found to promote apoptosis in nasopharyngeal carcinoma cells.[1][9] The selective induction of apoptosis in cancer cells is a desirable characteristic for anticancer agents, as it can eliminate tumor cells without causing widespread inflammation and damage to surrounding healthy tissues.[10]

Cell Cycle Arrest: In addition to inducing apoptosis, some compounds can exert their cytotoxic effects by causing cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M).[11] This prevents cancer cells from replicating their DNA and dividing, thereby inhibiting tumor growth.[12] Treatment with cytotoxic agents can lead to an accumulation of cells in a particular phase of the cell cycle, a phenomenon that can be quantified using techniques like flow cytometry. While specific studies detailing cell cycle arrest by Daphniphyllum alkaloids are emerging, this remains a key area of investigation for understanding their complete mechanism of action.

Key Experimental Protocols

The evaluation of the cytotoxic properties of natural products relies on a suite of standardized in vitro assays. The following are detailed methodologies for key experiments frequently cited in the study of Daphniphyllum alkaloids.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring mitochondrial metabolic activity.[5]

Principle: Viable cells contain mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals.[13] These crystals are insoluble in aqueous solution and must be dissolved in a solubilizing agent (e.g., DMSO or isopropanol) before the absorbance can be read spectrophotometrically.[13] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[13]

Protocol:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the Daphniphyllum alkaloid. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is carefully removed, and a solubilizing agent (e.g., 100 µL of DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: During the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Viable cells: Annexin V-negative / PI-negative

-

Early apoptotic cells: Annexin V-positive / PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

Protocol:

-

Cell Treatment: Cells are treated with the Daphniphyllum alkaloid at its IC50 concentration for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in Annexin V binding buffer. Fluorescently-labeled Annexin V and PI are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence signals from Annexin V and PI are detected to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI is a fluorescent dye that binds stoichiometrically to DNA. By staining cells with PI and analyzing them with a flow cytometer, the amount of DNA per cell can be measured. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

-

Cell Treatment: Cells are treated with the test compound for a defined period (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) to permeabilize the cell membranes.

-

Staining: The fixed cells are washed and then incubated with a staining solution containing PI and RNase (to prevent staining of double-stranded RNA).

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer. The data is then processed using cell cycle analysis software to generate a histogram showing the percentage of cells in each phase of the cell cycle.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex biological processes and experimental procedures. The following visualizations were created using Graphviz (DOT language) to depict a typical workflow for cytotoxic drug discovery and a simplified model of apoptosis signaling.

Caption: Workflow for discovery of cytotoxic Daphniphyllum alkaloids.

Caption: Simplified overview of apoptotic signaling pathways.

Conclusion and Future Perspectives

Daphniphyllum alkaloids represent a fascinating and promising class of natural products with significant cytotoxic potential.[3] The structural complexity and diversity of these molecules offer a rich scaffold for the development of novel anticancer therapeutics.[1] Current research has successfully identified numerous alkaloids with potent activity against a range of cancer cell lines and has begun to elucidate their mechanisms of action, primarily involving the induction of apoptosis.[1][5][9]

Future research should focus on several key areas. A systematic investigation into the structure-activity relationships (SAR) of these alkaloids will be crucial for identifying the key pharmacophores responsible for cytotoxicity and for guiding the semi-synthesis of more potent and selective analogs. Furthermore, in-depth mechanistic studies are required to identify the specific molecular targets and signaling pathways modulated by the most active compounds. Ultimately, the translation of these promising in vitro findings into in vivo animal models will be the critical next step in evaluating the therapeutic potential of Daphniphyllum alkaloids for the treatment of cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Five New Alkaloids from the Stem Bark of Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Non-addictive opium alkaloids selectively induce apoptosis in cancer cells compared to normal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Frontiers | Alkylaminophenol Induces G1/S Phase Cell Cycle Arrest in Glioblastoma Cells Through p53 and Cyclin-Dependent Kinase Signaling Pathway [frontiersin.org]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Potential Anti-HIV Activity of Hybridaphniphylline B Congeners: A Scoping Review and Proposed Research Framework

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global search for novel anti-HIV agents is driven by the continuous emergence of drug-resistant viral strains and the need for more effective and less toxic therapeutic options. Natural products, with their vast structural diversity, have historically been a rich source of antiviral compounds. The Daphniphyllum alkaloids, a family of complex polycyclic natural products, have garnered significant attention for their diverse biological activities.[1][2][3] Among these, Hybridaphniphylline B, an intricate hybrid of a Daphniphyllum alkaloid and an iridoid, presents a unique chemical architecture.[4][5] While direct studies on the anti-HIV activity of this compound and its congeners are currently absent from the scientific literature, the demonstrated anti-HIV potential of other members of the Daphniphyllum alkaloid family provides a strong rationale for their investigation. This technical guide summarizes the existing, albeit limited, evidence for anti-HIV activity within this alkaloid class, outlines other relevant biological properties, and proposes a comprehensive experimental framework to systematically evaluate the potential of this compound congeners as a new class of anti-HIV agents.

Current Landscape: Anti-HIV Activity within the Daphniphyllum Alkaloid Class

To date, the most direct evidence linking Daphniphyllum alkaloids to anti-HIV activity comes from the discovery of Logeracemin A.[6][7][8] This dimeric Daphniphyllum alkaloid, isolated from Daphniphyllum longeracemosum, has shown significant inhibitory effects against HIV.[6][7][8]

Table 1: Quantitative Anti-HIV Activity Data for Logeracemin A

| Compound | EC50 (µM) | Selectivity Index (SI) | Source |

| Logeracemin A | 4.5 ± 0.1 | 6.2 | [6][7][8] |

EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect. A lower EC50 value indicates higher potency. SI (Selectivity Index) is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50). A higher SI value indicates a more favorable therapeutic window.

The promising activity of Logeracemin A underscores the potential of the Daphniphyllum alkaloid scaffold as a source of novel anti-HIV compounds and provides a strong impetus for the evaluation of other structurally related compounds, including the this compound congeners.

Other Relevant Biological Activities of Daphniphyllum Alkaloids

Many Daphniphyllum alkaloids have been reported to exhibit a range of biological activities, with cytotoxicity being a prominent feature.[1][9] While high cytotoxicity can be a limiting factor, it can also be indicative of potent biological activity that, if selective against viral processes over host cell functions, can be therapeutically beneficial. Understanding the cytotoxic profile of these compounds is crucial for determining their therapeutic potential.

Table 2: Cytotoxicity Data for Selected Daphniphyllum Alkaloids

| Compound | Cell Line | IC50 | Source |

| Daphnezomine W | HeLa | 16.0 µg/mL | [1] |

| Unnamed 22-norcalyciphylline A-type alkaloid | HeLa | ~3.89 µM | [1] |

| Daphnioldhanol A | HeLa | 31.9 µM | [1][9] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it refers to the concentration of the compound that causes 50% inhibition of cell growth.

Proposed Experimental Protocol for Anti-HIV Evaluation of this compound Congeners

The following is a detailed, multi-tiered experimental workflow designed to comprehensively assess the anti-HIV activity of this compound congeners, determine their mechanism of action, and evaluate their therapeutic potential.

Tier 1: Primary Screening for Anti-HIV Activity and Cytotoxicity

-

Objective: To identify congeners with potent anti-HIV activity and acceptable cytotoxicity profiles.

-

Methodology:

-

Cell Lines:

-

TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR).

-

Peripheral Blood Mononuclear Cells (PBMCs) for a more physiologically relevant model.

-

-

Viral Strains:

-

Laboratory-adapted HIV-1 strains (e.g., HIV-1 IIIB - X4-tropic; HIV-1 BaL - R5-tropic).

-

Clinically relevant primary isolates.

-

-

Assay:

-

Anti-HIV Assay: TZM-bl based luciferase reporter gene assay. Cells are infected with HIV-1 in the presence of varying concentrations of the test compounds. Anti-HIV activity is quantified by measuring the reduction in luciferase activity.

-

Cytotoxicity Assay: MTT or MTS assay performed in parallel on uninfected TZM-bl cells and PBMCs to determine the CC50 of the compounds.

-

-

Data Analysis: Calculation of EC50, CC50, and SI values for each congener.

-

Tier 2: Mechanism of Action Studies

-

Objective: To determine the stage of the HIV life cycle inhibited by the active congeners identified in Tier 1.

-

Methodology:

-

Time-of-Addition Assay: This assay helps to pinpoint the stage of inhibition by adding the compound at different time points pre- and post-infection.

-

Specific Mechanistic Assays:

-

Entry Inhibition:

-

Virus-cell fusion assay: Using envelope-pseudotyped viruses.

-

Gp120-CD4 binding assay: ELISA-based format.

-

-

Reverse Transcription Inhibition:

-

Cell-based qPCR assay: To quantify the levels of early and late reverse transcription products.

-

In vitro reverse transcriptase activity assay: Using purified recombinant HIV-1 RT.

-

-

Integration Inhibition:

-

Alu-PCR: To quantify the amount of integrated proviral DNA.

-

In vitro integrase strand transfer assay: Using purified recombinant HIV-1 integrase.

-

-

Post-integration Inhibition:

-

HIV-1 p24 antigen ELISA: To measure the production of new viral particles from chronically infected cells (e.g., U1 cells) upon stimulation.

-

-

-

Tier 3: Lead Compound Evaluation

-

Objective: To further characterize the most promising lead compounds.

-

Methodology:

-

Resistance Profiling: Generation of resistant viral strains by in vitro passage in the presence of sub-optimal concentrations of the lead compound, followed by sequencing of the relevant viral genes to identify mutations.

-

Combination Studies: Evaluation of synergistic, additive, or antagonistic effects when combined with approved antiretroviral drugs.

-

In Vivo Efficacy and Toxicity: Preliminary studies in appropriate small animal models (e.g., humanized mice).

-

Visualizing the Research Pathway

To clearly illustrate the proposed research plan and the underlying biological context, the following diagrams are provided.

Caption: Proposed experimental workflow for the evaluation of this compound congeners.

Caption: Simplified HIV life cycle highlighting potential targets for antiviral intervention.

Conclusion and Future Directions

While the anti-HIV activity of this compound and its direct congeners remains to be explored, the precedent set by Logeracemin A provides a compelling scientific basis for their investigation. The complex and unique chemical structures of these compounds may offer novel mechanisms of action against HIV. The proposed experimental framework provides a clear and systematic path forward for researchers to unlock the potential of this intriguing class of natural products. Future research should focus on the synthesis of a library of this compound analogs to establish structure-activity relationships, which will be crucial for optimizing potency and selectivity. The exploration of Daphniphyllum alkaloids as a source of anti-HIV agents is a promising frontier in the ongoing effort to combat the global HIV/AIDS pandemic.

References

- 1. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids [mdpi.com]

- 2. The chemistry of Daphniphyllum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Daphniphyllum alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. Hybridaphniphyllines A and B, Daphniphyllum alkaloid and iridoid hybrids suggestive of Diels-Alder cycloaddition in Daphniphyllum longeracemosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abmole.com [abmole.com]

- 6. Logeracemin A, an anti-HIV Daphniphyllum alkaloid dimer with a new carbon skeleton from Daphniphyllum longeracemosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Collection - Logeracemin A, an Anti-HIV Daphniphyllum Alkaloid Dimer with a New Carbon Skeleton from Daphniphyllum longeracemosum - Journal of the American Chemical Society - Figshare [figshare.com]

- 9. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Core Mechanism of Action Studies for Hybridaphniphylline B

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the mechanism of action for Hybridaphniphylline B. To date, research has primarily concentrated on the isolation, structural elucidation, and total synthesis of this complex Daphniphyllum alkaloid. While the chemical intricacies of this compound have been a subject of academic exploration, its biological activities and pharmacological effects remain largely uninvestigated.

This compound is a unique natural product, characterized as a hybrid of a Daphniphyllum alkaloid and an iridoid.[1] Its intricate decacyclic fused skeleton has presented a formidable challenge and an attractive target for synthetic chemists.[2][3][4][5][6] However, beyond its chemical synthesis and structural characterization, there is a notable absence of studies detailing its mechanism of action, including quantitative data on its biological targets, effects on signaling pathways, or specific experimental protocols for its biological evaluation.

While no specific studies on this compound's mechanism of action are available, the broader class of Daphniphyllum alkaloids, to which it belongs, has been reported to exhibit a range of biological functionalities. These include cytotoxic, anti-inflammatory, and kinase inhibitory activities.[2] It is important to emphasize that these are general activities of the alkaloid class and have not been specifically demonstrated for this compound.

For the benefit of researchers, scientists, and drug development professionals, this guide will outline the typical experimental approaches used to investigate the mechanism of action of novel natural products, which could be applied to this compound in future studies.

General Methodologies for Mechanism of Action Studies

Should this compound become the subject of pharmacological investigation, the following experimental protocols would be central to elucidating its mechanism of action.

Cytotoxicity and Anti-proliferative Assays

A primary step in evaluating a novel compound is to assess its effect on cell viability and proliferation.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells (e.g., various cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (typically in a logarithmic dilution series) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Kinase Inhibition Assays

Given that some Daphniphyllum alkaloids exhibit kinase inhibitory activity, screening this compound against a panel of kinases would be a logical step.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

-

Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and ATP in a suitable reaction buffer.

-

Compound Addition: Add varying concentrations of this compound to the wells. Include a vehicle control and a known inhibitor as a positive control.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Detection: Measure the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate (B84403) into the substrate) or luminescence-based assays (measuring the amount of ATP remaining after the reaction).

-

Data Analysis: Determine the percentage of kinase inhibition for each concentration of this compound and calculate the IC50 value.

Anti-inflammatory Activity Assays

To investigate potential anti-inflammatory effects, the impact of this compound on inflammatory mediators in cell-based models can be assessed.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages

This protocol assesses the effect of a compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent system.

-

Data Analysis: Compare the nitrite levels in the treated cells to the LPS-stimulated control to determine the inhibitory effect of this compound on NO production.

Potential Signaling Pathways and Experimental Workflows

While no specific signaling pathways have been identified for this compound, future research could explore its effects on pathways commonly dysregulated in diseases such as cancer and inflammation. A hypothetical experimental workflow to identify a target signaling pathway is presented below.

References

- 1. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hybridaphniphyllines A and B, Daphniphyllum alkaloid and iridoid hybrids suggestive of Diels-Alder cycloaddition in Daphniphyllum longeracemosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biogenetic Origin of the Iridoid Moiety in Hybridaphniphylline B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hybridaphniphylline B is a complex Daphniphyllum alkaloid distinguished by its intricate cage-like structure, comprising 11 rings and 19 stereogenic centers. Its formidable architecture has made it a compelling target for total synthesis. The currently accepted biogenetic hypothesis suggests that this compound is the product of a natural intermolecular Diels-Alder reaction.[1][2][3][4] This proposed cycloaddition occurs between a cyclopentadiene (B3395910) derived from a calyciphylline A-type Daphniphyllum alkaloid and the iridoid deacetylasperuloside.[1][2] This document provides an in-depth technical exploration of the biogenetic origin of this crucial iridoid moiety, from its foundational biosynthetic pathway to the experimental methodologies used to investigate such pathways.

The Core Iridoid Biosynthetic Pathway

The biosynthesis of all iridoids, including the proposed precursor to the moiety in this compound, begins with the universal monoterpene precursor, geranyl pyrophosphate (GPP). GPP is generated from the condensation of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are themselves produced via the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.[5] The core pathway proceeds through a series of enzymatic steps to form the characteristic cyclopentanopyran iridoid skeleton.[5][6]

The initial dedicated steps of the pathway are as follows:

-

Hydrolysis of GPP: Geraniol synthase (GES) catalyzes the hydrolysis of GPP to form geraniol.[6]

-

Hydroxylation: Geraniol is hydroxylated at the C8 position by geraniol-8-hydroxylase (G8H), a cytochrome P450 monooxygenase, to produce 8-hydroxygeraniol.[6]

-

Oxidation: This is followed by two successive oxidation steps catalyzed by 8-hydroxygeraniol oxidoreductase (8HGO), converting 8-hydroxygeraniol into the dialdehyde (B1249045) 8-oxogeranial.[6]

-

Reductive Cyclization: The key step in forming the iridoid scaffold is the reductive cyclization of 8-oxogeranial, catalyzed by Iridoid Synthase (ISY).[6][7] This enzyme, a member of the short-chain dehydrogenase/reductase (SDR) family, facilitates an NAD(P)H-dependent reduction and subsequent intramolecular Michael-type cyclization to yield various stereoisomers of nepetalactol, the foundational iridoid structure.[6][7]

From nepetalactol, the pathway diverges to produce the vast array of iridoid compounds found in nature. For the biosynthesis of many complex iridoids, nepetalactol undergoes further oxidation and glycosylation to form key intermediates like loganin.

Proposed Biosynthesis of Deacetylasperuloside

The specific enzymatic steps leading from the central iridoid scaffold to deacetylasperuloside have not been fully elucidated. However, based on the chemical structure of deacetylasperuloside and known enzymatic reactions in other iridoid pathways, a plausible biosynthetic route can be proposed. This pathway would involve a series of post-cyclization modifications, including hydroxylations, oxidations to form a lactone, and a critical glycosylation step.

The proposed sequence is as follows:

-

Oxidation of the Scaffold: The initial nepetalactol scaffold likely undergoes several oxidative modifications, catalyzed by cytochrome P450 monooxygenases (CYPs) and other oxidoreductases, to introduce hydroxyl groups and form the characteristic lactone ring of the asperuloside (B190621) family.

-

Glycosylation: A key step is the attachment of a glucose moiety, catalyzed by a UDP-dependent glycosyltransferase (UGT). This reaction typically targets a hydroxyl group on the iridoid aglycone, rendering the molecule more water-soluble and stable.

-

Final Tailoring: Additional enzymatic steps, such as specific hydroxylations, may occur after glycosylation to yield the final deacetylasperuloside structure.

Quantitative Data Summary

While specific kinetic data for the enzymes in the deacetylasperuloside pathway are not yet available, the table below summarizes the key enzyme families involved in iridoid biosynthesis and their general functions.

| Enzyme Class | Abbreviation | Function | Cofactors / Substrates |

| Geraniol Synthase | GES | Hydrolysis of GPP to geraniol | GPP, H₂O |

| Cytochrome P450 Monooxygenase | G8H / CYP | C-H bond oxidation/hydroxylation | O₂, NADPH |

| Oxidoreductase | 8HGO | Alcohol oxidation to aldehyde | NAD⁺ |

| Iridoid Synthase | ISY | Reductive cyclization of 8-oxogeranial | 8-oxogeranial, NAD(P)H |

| UDP-Glycosyltransferase | UGT | Attachment of glucose moiety to aglycone | Aglycone, UDP-glucose |

Key Experimental Protocols

The elucidation of iridoid biosynthetic pathways relies on a combination of transcriptomics, molecular biology, and analytical chemistry. Below are generalized methodologies for the key experiments involved.

Gene Discovery via Transcriptome Analysis

The identification of candidate genes for a biosynthetic pathway is often achieved by sequencing the transcriptome (RNA-Seq) of the plant tissue where the target compound accumulates. By comparing the transcriptomes of high-producing and low-producing species or tissues, researchers can identify differentially expressed genes that correlate with compound production. These candidate genes are then annotated based on homology to known biosynthetic enzymes.

Heterologous Expression and Purification of Enzymes

To confirm the function of a candidate enzyme, its gene is cloned and expressed in a heterologous host system, typically Escherichia coli or Saccharomyces cerevisiae.